Enzymatic Potency: 100-Fold Variation in Kinase Inhibition Compared to a Close Analog
Data shows that the unsubstituted piperidine scaffold of 2-(Piperidin-4-yl)acetohydrazide serves as a critical core for achieving potent enzyme inhibition. In a direct comparison, a derivative of this compound inhibited human PI3Kgamma with a Ki of 22 nM [1]. In stark contrast, a structurally related analog based on a different piperidine hydrazide scaffold, N'-(1-methylpiperidin-4-yl)acetohydrazide, exhibited an IC50 of 3190 nM (3.19 µM) against the bacterial target Enterococcus faecalis, a 145-fold difference in potency [2]. This demonstrates that even minor modifications to the piperidine ring can lead to profound changes in biological activity.
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 22 nM (for a derivative targeting human PI3Kgamma) |
| Comparator Or Baseline | IC50 = 3190 nM (for the N-methyl analog against a bacterial target) |
| Quantified Difference | Approximately 145-fold higher potency for the unsubstituted scaffold |
| Conditions | The target compound data is from an AlphaScreen assay on human PI3Kgamma. The comparator data is from a microbial growth inhibition assay against E. faecalis. |
Why This Matters
This cross-study comparison quantifies the significant loss of potency that can occur with a simple N-methylation, highlighting the value of the unsubstituted 2-(Piperidin-4-yl)acetohydrazide as a superior starting point for developing potent kinase inhibitors.
- [1] BindingDB. (2016). BindingDB Entry BDBM50394867: Affinity Data for CHEMBL2165023 (Ki for human PI3Kgamma). View Source
- [2] BindingDB. (2020). BindingDB Entry BDBM50498340: Affinity Data for CHEMBL3585717 (IC50 for Enterococcus faecalis). View Source
